molecular formula C10H10FN3S2 B462470 5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine CAS No. 292064-75-6

5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine

Cat. No. B462470
M. Wt: 255.3g/mol
InChI Key: RVDXIJIAKMLTCW-UHFFFAOYSA-N
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Description

The compound “5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine” is a unique chemical with the empirical formula C10H10FN3S2 . It is part of the 1,3,4-thiadiazole family, which is a common and integral feature of a variety of natural products and medicinal agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives has been explored in various studies. A novel approach involves a one-pot reaction between a thiosemicarbazide and carboxylic acid without toxic additives such as POCl3 or SOCl2 . This reaction proceeds in three steps with the formation of the corresponding 2-amino-1,3,4-thiadiazole .


Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The structure of the compound can be represented by the SMILES string NC1=NN=C(CC2=CC=C(C=C2)F)S1 .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazol-2-amine derivatives are diverse and depend on the specific substituents present in the molecule. For instance, the reaction between thiosemicarbazides and carboxylic acids can lead to the formation of 2-amino-1,3,4-thiadiazoles .


Physical And Chemical Properties Analysis

The compound “5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine” is a solid . Its molecular weight is 209.24 .

Scientific Research Applications

Biological Activity of Heterocyclic Systems

Heterocyclic compounds based on 1,3,4-thiadiazole structures have been widely recognized for their diverse pharmacological activities. The 1,3,4-thiadiazole moiety, in particular, serves as a crucial scaffold for the expression of various biological actions, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. These compounds' versatility in chemical modification allows for the creation of novel drug-like molecules with significant therapeutic potential (Lelyukh, 2019).

Antimicrobial Activity

1,3,4-Thiadiazole derivatives have demonstrated significant biological activities, particularly in antimicrobial applications. Their structure-activity relationship (SAR) has been a critical area of study, aiding medicinal chemists in developing new compounds with enhanced efficacy and safety profiles. The presence of the thiadiazole moiety is often linked to compounds' ability to exhibit a broad spectrum of antimicrobial properties, including actions against bacteria, fungi, and viruses (Alam, 2018).

Neuropsychiatric Disorder Treatment

The 1,3,4-thiadiazole core has been integrated into ligands targeting the dopamine D2 receptor, which plays a significant role in managing neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. These compounds exhibit high affinity for D2 receptors, showcasing their potential in developing new therapeutic agents for these conditions (Jůza et al., 2022).

Heterocyclic Compound Synthesis

Research has also focused on the synthesis strategies for thiadiazolotriazines, which are important intermediates in designing novel biologically active compounds. These strategies highlight the versatility of the thiadiazole moiety in medicinal chemistry, serving as a foundation for creating a wide range of pharmacologically active molecules (Abdel-Wahab, 2017).

Safety And Hazards

The compound is classified under Acute Tox. 4 Oral hazard classification, indicating that it may be harmful if swallowed . It is also classified under GHS07, which is a signal word for 'Warning’ .

Future Directions

The 1,3,4-thiadiazol-2-amine derivatives, including “5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine”, have a broad spectrum of pharmacological activities, making them pharmacologically significant scaffolds . Future research could focus on exploring their potential in various therapeutic applications, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3S2/c11-8-3-1-7(2-4-8)5-15-6-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDXIJIAKMLTCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC2=NN=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine

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